molecular formula C21H29N3O2 B10764774 AB-Chmica CAS No. 2219330-90-0

AB-Chmica

Cat. No.: B10764774
CAS No.: 2219330-90-0
M. Wt: 355.5 g/mol
InChI Key: BLLKAWANSRRHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AB-Chmica is an indole-derived synthetic cannabinoid. It is structurally related to AB-CHMINACA and is known for its potent agonistic activity on cannabinoid receptors CB1 and CB2. Synthetic cannabinoids like this compound are often used in scientific research to study the endocannabinoid system and its effects on the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-Chmica involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 1-amino-3-methyl-1-oxobutan-2-ylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: AB-Chmica undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

AB-Chmica has several scientific research applications:

Mechanism of Action

AB-Chmica exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as a potent agonist, mimicking the effects of endogenous cannabinoids like anandamide. The binding of this compound to these receptors activates various signaling pathways, leading to its psychoactive and physiological effects .

Comparison with Similar Compounds

Comparison: AB-Chmica is unique due to its indole-derived structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and ADB-CHMINACA that have indazole cores. This structural difference influences its binding affinity and potency at cannabinoid receptors, making this compound a valuable compound for research .

Properties

CAS No.

2219330-90-0

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)

InChI Key

BLLKAWANSRRHLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.